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Compound of Interest

Compound Name:
5-Bromo-2-(2-iodo-phenoxy)-

pyrimidine

Cat. No.: B12064925

Get Quote

Technical Guide: 5-Bromo-2-(2-
iodophenoxy)pyrimidine
Role: Bifunctional Heterocyclic Scaffold Primary Class: Halogenated Pyrimidine Ether Key

Application: Sequential Cross-Coupling & Kinase Inhibitor Design[1]

Executive Summary
5-bromo-2-(2-iodophenoxy)pyrimidine is a high-value pharmacophore scaffold characterized by

two chemically distinct halogen handles: an aryl iodide and a heteroaryl bromide.[1] This

structural asymmetry allows for orthogonal reactivity, enabling medicinal chemists to perform

sequential, site-selective palladium-catalyzed cross-couplings.[1][2] It serves as a critical

intermediate in the synthesis of fused tricyclic cores (e.g., benzofuropyrimidines) and Type II

kinase inhibitors where the phenoxy moiety targets the hydrophobic back pocket.[1][2]
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While experimental data for this specific intermediate is often proprietary to internal libraries,

the following properties are derived from structural analogs (e.g., 5-bromo-2-

phenoxypyrimidine) and computational consensus.

Property Value / Description Note

Molecular Formula

Molecular Weight 376.98 g/mol
Heavy atom count facilitates X-

ray crystallography phasing.[1]

Predicted LogP 3.8 – 4.2
Highly lipophilic due to bis-

halogenation.

H-Bond Acceptors 3 (N1, N3, Ether O)
Pyrimidine nitrogens are weak

acceptors.[1][2]

H-Bond Donors 0
Requires functionalization to

introduce polarity.[1]

Solubility
Low in water; High in DMSO,

DMF, DCM

Use non-polar solvents for

extraction (DCM/EtOAc).[1][2]

Appearance Off-white to pale yellow solid
Coloration often due to trace

iodine liberation.[1]

Synthetic Methodology
The synthesis relies on a Nucleophilic Aromatic Substitution (

) mechanism.[3] The electron-deficient nature of the pyrimidine ring at the C2 position makes it
highly susceptible to nucleophilic attack by the phenoxide anion.[1]

Reaction Protocol ( )
Reagents:

Substrate A: 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5) [1][1][4]

Nucleophile B: 2-Iodophenol[1]
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Base: Potassium Carbonate (

) or Cesium Carbonate (

)

Solvent: DMF (N,N-Dimethylformamide) or NMP[1][2]

Step-by-Step Workflow:

Activation: Dissolve 2-iodophenol (1.0 equiv) in anhydrous DMF under

atmosphere. Add

(1.5 equiv) and stir at RT for 30 min to generate the phenoxide anion.

Addition: Cool the mixture to 0°C. Slowly add a solution of 5-bromo-2-chloropyrimidine (1.0

equiv) in DMF.

Technical Note: Slow addition prevents exotherms and potential side reactions at the C5-

bromide position, although C2-Cl displacement is kinetically favored.[1]

Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the

pyrimidine starting material.[1]

Workup: Pour into ice-water. The product typically precipitates.[1] Filter and wash with water.

[1]

Purification: Recrystallization from Ethanol/Heptane or Flash Column Chromatography

(Hexane/EtOAc).

Mechanistic Pathway Visualization
The following diagram illustrates the

pathway and the subsequent divergent reactivity options.
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Figure 1: SNAr synthesis pathway forming the ether linkage while preserving the orthogonal

halogen handles.

Reactivity & Applications: The "Orthogonal"
Advantage
The core value of this intermediate lies in the reactivity difference between the Aryl-Iodide and

the Heteroaryl-Bromide.[1]

Chemoselectivity Profile
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate of

oxidative addition generally follows the bond dissociation energy trend: C-I < C-Br < C-Cl.[1]

Site A (Phenoxy-Iodine): Most reactive. Under controlled conditions (low temp, specific

ligand), Pd(0) will insert here first.[1][2]

Use: Attachment of "Tail" groups, solubilizing moieties, or macrocyclization linkers.[1][2]

Site B (Pyrimidine-Bromine): Less reactive than the iodide but activated by the electron-

deficient pyrimidine ring.[1]

Use: Coupling to the "Hinge Binder" (e.g., aminopyridine, indazole) in kinase inhibitor

synthesis.[1][2]

Strategic Application: Macitentan & Kinase Inhibitors
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This scaffold mimics the structural logic found in Macitentan (Opsumit), an Endothelin Receptor

Antagonist.[2] Macitentan utilizes a 5-bromo-2-(pyrimidin-2-yloxy) core [2].[1][5]

Drug Design: The ether oxygen acts as a flexible hinge, allowing the two aromatic systems to

adopt an optimal conformation in the receptor pocket.[1][2]

Library Generation: By selectively reacting the Iodine first, researchers can generate a library

of "Right-Hand Side" variants before locking in the "Left-Hand Side" pharmacophore at the

bromine position.[1]

Divergent Synthesis Workflow

Path A: Site-Selective Coupling (Kinetic Control) Path B: Intramolecular Cyclization

5-bromo-2-(2-iodophenoxy)pyrimidine
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Figure 2: Divergent synthetic utility showing selective functionalization vs. core fusion.

Safety & Handling
Hazards: As a halogenated pyrimidine, treat as an irritant (Skin/Eye/Respiratory).[2] The 2-

iodophenol precursor is toxic and corrosive.[1]

Storage: Store at 2–8°C under inert gas (

/Ar). Light sensitive (iodine-carbon bond is photolabile).
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Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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